Boc-D-beta-homoglutamine

Description

Significance of Non-Proteinogenic Amino Acids as Molecular Scaffolds

Non-proteinogenic amino acids, which are not one of the 20 standard amino acids genetically coded for in proteins, offer a vast and structurally diverse playground for chemists and biochemists. sigmaaldrich.comrsc.orgnih.gov These "unnatural" amino acids are crucial as chiral building blocks and molecular scaffolds in the development of new therapeutic agents and research tools. sigmaaldrich.comrsc.org Their unique structures, which can be similar to or vastly different from their proteinogenic counterparts, allow for the creation of peptidomimetics with improved properties. sigmaaldrich.comrsc.org

The incorporation of non-proteinogenic amino acids into peptide chains can lead to molecules with enhanced stability against enzymatic degradation, increased potency, better oral absorption, and improved tissue distribution. sigmaaldrich.com This makes them highly valuable in drug discovery, where they can be used to fine-tune the three-dimensional structure of a peptide to achieve a perfect fit with its biological target. sigmaaldrich.com Furthermore, they serve as molecular probes to deepen our understanding of complex biological systems. sigmaaldrich.com

Overview of β-Amino Acid Derivatives in Contemporary Chemical Synthesis and Design

β-amino acids, characterized by having the amino group attached to the second carbon atom from the carboxyl group, and their derivatives are of significant interest in both biological and synthetic chemistry. univie.ac.at They are fundamental components in the creation of numerous biologically active molecules, drugs, and natural products. nih.gov A key application of β-amino acid derivatives is in the construction of β-peptides, which are known to form stable secondary structures like helices, turns, and sheets. hilarispublisher.comnih.gov This stability is a direct result of the different backbone structure compared to natural α-peptides, making them resistant to proteases and peptidases. nih.gov

The synthesis of β-amino acids has been a focus of extensive research, with various methods being developed to create these valuable compounds. univie.ac.athilarispublisher.comnumberanalytics.com These methods range from classical organic reactions like the Mannich reaction and Arndt-Eistert homologation to more modern enzymatic and catalytic asymmetric approaches. univie.ac.athilarispublisher.comnumberanalytics.com The ability to synthesize a wide array of β-amino acid derivatives with diverse side chains and stereochemistries is crucial for their application in drug development and materials science. hilarispublisher.comchemimpex.com

Historical Context and Evolution of β-Homoamino Acid Chemistry

The journey of β-amino acids from chemical curiosities to essential building blocks has been a gradual one. While their existence was known in the early 20th century, their full potential in chemical synthesis and biotechnology has only been realized in recent decades. numberanalytics.com Initially viewed simply as non-proteinogenic amino acids, a deeper understanding of their unique properties sparked a surge of interest in their synthesis and applications. numberanalytics.com

The evolution of synthetic methodologies has been pivotal in advancing the field. Early methods were often limited in scope and efficiency. However, the development of new catalytic systems and enantioselective strategies has revolutionized the ability to produce a wide variety of β-homoamino acids with high purity. univie.ac.athilarispublisher.comnih.gov For instance, the first enantioselective catalytic synthesis of a β2-homoamino acid was a significant milestone, opening doors to more complex and stereochemically defined structures. nih.gov This continuous innovation in synthesis has been a driving force behind the expanding applications of β-homoamino acids in various scientific disciplines.

Chemical Profile of Boc-D-beta-homoglutamine

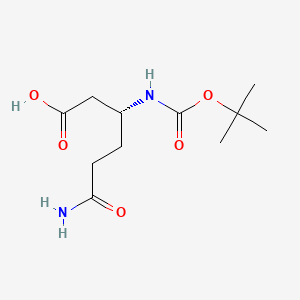

This compound is a derivative of D-beta-homoglutamine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial for its use in peptide synthesis, as it prevents unwanted side reactions at the amino group while other chemical transformations are carried out.

| Property | Value |

| IUPAC Name | (3R)-3-[(tert-butoxycarbonyl)amino]-5-carbamoylpentanoic acid |

| Molecular Formula | C11H20N2O5 |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 1313054-48-6 |

Synthesis and Manufacturing of this compound

The synthesis of this compound and related β-amino acid derivatives often involves multi-step processes. While specific proprietary methods may vary between manufacturers, general synthetic strategies for β-amino acids include:

Asymmetric Synthesis: Creating chiral molecules from achiral starting materials using chiral catalysts or auxiliaries. This is crucial for producing the specific D-enantiomer of beta-homoglutamine.

Resolution of Racemic Mixtures: Separating a mixture of both D- and L-enantiomers to isolate the desired D-form. Enzymatic resolution is a common and efficient method for this purpose. chiroblock.com

From Proteinogenic Amino Acids: Modifying existing α-amino acids to create their β-homologs. This can involve chain extension reactions like the Arndt-Eistert homologation. numberanalytics.com

The introduction of the Boc protecting group is typically achieved by reacting the amino group of D-beta-homoglutamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.

Role in Peptide Synthesis and Medicinal Chemistry

The primary application of this compound lies in its role as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group allows for the stepwise addition of amino acids to a growing peptide chain in a controlled manner.

Its incorporation into peptides can lead to peptidomimetics with novel structures and functions. The extended backbone of β-amino acids can induce different folding patterns in peptides, potentially leading to enhanced biological activity or receptor selectivity. hilarispublisher.com In medicinal chemistry, this allows for the design of peptide-based drugs with improved pharmacokinetic properties, such as increased resistance to enzymatic degradation. sigmaaldrich.com

Research Applications and Findings

Research involving β-homoamino acids like this compound is an active area of investigation. Studies have explored their use in:

Creating Novel Peptide Structures: The incorporation of β-amino acids can lead to the formation of unique helical and sheet-like structures not observed in natural peptides. hilarispublisher.com

Developing Peptidomimetics: These modified peptides can mimic or block the biological activity of natural peptides and proteins, making them valuable candidates for drug discovery. sigmaaldrich.com

Probing Biological Systems: The unique structural and metabolic properties of β-amino acid-containing peptides make them useful tools for studying protein-protein interactions and enzyme mechanisms. sigmaaldrich.com

While specific research findings on this compound are part of a broader body of work on β-amino acids, its availability as a building block facilitates these types of investigations.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUHTFNYHSOVRQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boc D Beta Homoglutamine As a Chiral Building Block in Molecular Construction

Role in Peptide Chemistry and Peptidomimetic Design

The incorporation of β-amino acids like Boc-D-beta-homoglutamine into peptide structures is a key strategy in medicinal chemistry to develop peptidomimetics. These are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. upc.eduacs.org The additional methylene (B1212753) group in the backbone of β-amino acids fundamentally alters the conformational preferences of the resulting peptide, leading to unique secondary structures and increased resistance to proteases. upc.eduacs.org

Incorporation into Linear Peptides

The position of the β-amino acid within the linear peptide chain is critical. Research has shown that substitutions at the C-terminal part of a peptide with β³-homo-amino acids can result in more potent analogues compared to N-terminal substitutions. acs.org This highlights the nuanced role of β-amino acid placement in fine-tuning the biological profile of linear peptides. Furthermore, the presence of the β-amino acid can confer significant resistance to proteolytic enzymes, a major hurdle in the development of peptide-based therapeutics. acs.org

| Parameter | Observation | Reference |

| Effect on Activity | Substitution with β-homo-amino acids can create potent and selective peptidomimetics. | acs.org |

| Positional Importance | C-terminal substitutions with β³-homo-amino acids may yield higher potency than N-terminal ones. | acs.org |

| Proteolytic Stability | Incorporation of β-amino acids generally increases resistance to enzymatic degradation. | upc.eduacs.org |

Synthesis of Conformationally Constrained Cyclic Peptides and Bridged Systems

This compound is a valuable component in the synthesis of cyclic peptides and more complex bridged systems. Cyclization is a common strategy to improve the metabolic stability, receptor affinity, and bioavailability of peptides by restricting their conformational freedom. nih.gov The defined turn-inducing properties of β-amino acids can facilitate the cyclization process and stabilize the resulting ring structure. acs.org

The synthesis of these constrained systems often employs solid-phase peptide synthesis (SPPS), where the Boc-protected β-amino acid is coupled along with other amino acids to a resin support. rsc.orgnih.gov After assembly of the linear precursor, intramolecular cyclization is performed. This can involve head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages. uq.edu.au In one approach, a double cyclization of linear peptides on a solid support was used to create bridged bicyclic peptides, which form rigid, globular scaffolds. rsc.org These structures can mimic protein secondary structures like β-turns and α-helices and have shown stability against degradation in serum. rsc.org

For example, a recent study detailed the efficient synthesis of a library of cyclic peptides where β-homoproline, a related β-amino acid, was a key component. nih.gov The process involved solid-phase synthesis followed by on-resin cyclization, demonstrating the compatibility of these building blocks with modern synthetic methodologies. nih.gov Similarly, ribosomal synthesis methods have been developed to create macrocyclic α/β³-peptide libraries containing residues like β-homoglutamine, which were then screened for potent protein-protein interaction inhibitors. acs.org

Design Principles for Peptidomimetics Utilizing β-Homoamino Acids

The design of peptidomimetics using β-homoamino acids like this compound is guided by the goal of mimicking the spatial arrangement of key side chains of a parent α-peptide while introducing beneficial properties. americanpharmaceuticalreview.com The extra methylene group in the backbone increases the distance between side chains and alters the hydrogen bonding patterns that define secondary structures. ethz.chresearchgate.net

Key design principles include:

Backbone Extension: The insertion of a β-amino acid extends the peptide backbone, which can be used to span larger distances or to alter the orientation of adjacent side chains to better match a binding pocket. americanpharmaceuticalreview.com

Conformational Control: β-amino acids are known to induce specific, well-defined secondary structures, such as various types of helices (e.g., 14-helix) and turns. ethz.chethz.ch This predictability allows for the rational design of folded structures.

Proteolytic Resistance: The non-natural β-peptide bond is resistant to cleavage by common proteases, a fundamental advantage for designing orally available or long-acting peptide drugs. upc.eduacs.org

Side Chain Mimicry: The D-configuration and the glutamine side chain of this compound are chosen to mimic a specific residue in a natural peptide ligand, ensuring that the necessary interactions for biological activity are maintained or enhanced.

A hierarchical approach is often employed, starting with the replacement of single α-amino acids in a known active peptide with β-homoamino acid counterparts. americanpharmaceuticalreview.com The resulting peptidomimetics are then evaluated for activity and stability, and the data is used to refine the design, sometimes leading to completely de novo designed scaffolds. acs.orgamericanpharmaceuticalreview.com

Applications in Foldamer Research

Foldamers are oligomers that adopt well-defined, folded conformations in solution. β-peptides, which are oligomers composed exclusively of β-amino acids, are a prominent class of foldamers. This compound serves as a building block for these synthetic structures, which can mimic the secondary structures of natural proteins.

Development of β-Peptides

The development of β-peptides has been a major focus of foldamer research. Unlike their α-peptide counterparts, β-peptides can form stable secondary structures, such as helices and sheets, with relatively short sequences, often as few as four to six residues. ethz.ch The stability of these structures is attributed to the formation of intramolecular hydrogen bonds, which can create 10-, 12-, or 14-membered rings along the backbone. ethz.chresearchgate.net

The synthesis of β-peptides, including those containing β-homoglutamine residues, typically follows established methods of peptide chemistry, such as solid-phase synthesis. ethz.ch The side chains of the β-amino acids play a crucial role in determining the preferred secondary structure. For example, β-peptides composed of β³-homoamino acids, such as those derived from this compound, have a strong tendency to form a stable 14-helix structure. nih.gov These β-peptides are not only of academic interest for studying molecular folding but also have potential applications as antimicrobial agents or inhibitors of protein-protein interactions. acs.orgethz.ch

Engineering of De Novo Helical and Sheet-like Oligomeric Structures

A primary goal of foldamer research is the de novo engineering of oligomeric structures with predictable and stable conformations. β-peptides containing residues like β-homoglutamine are excellent tools for this purpose due to their predictable folding patterns. ethz.ch Researchers can control the resulting supramolecular structure by carefully selecting the sequence and stereochemistry of the β-amino acid building blocks.

Helices: The most well-characterized secondary structure for β-peptides is the helix. Depending on the substitution pattern on the β-amino acid backbone (at the α or β carbon), different types of helices can be formed. researchgate.net β-Peptides made from β³-amino acids, for instance, reliably form a right-handed 14-helix, which is characterized by a three-residue-per-turn periodicity and 14-membered hydrogen-bonded rings. ethz.chnih.gov The side chains in such a helix are aligned in a predictable manner, which is crucial for designing functional molecules that can present specific functional groups on a defined surface. ethz.ch

Sheets: While helices are common, β-peptides can also be designed to form sheet-like structures. ethz.chethz.ch These β-sheets are structurally distinct from α-peptide β-sheets, with each layer being polar due to the parallel alignment of all C=O bonds in one direction and N-H bonds in the opposite direction. ethz.ch

The ability to engineer these de novo structures has led to the creation of functional foldamers, such as chimeric proteins where a natural α-helical domain was replaced by a stable β-peptidic 14-helix, resulting in a functional protein mimetic. acs.org This demonstrates the potential of using building blocks like this compound to construct large, artificial secondary structure elements with specific biological functions.

| Structure | Description | Key Features | Reference |

| 14-Helix | A stable helical fold common for β³-peptides. | Three residues per turn; 14-membered hydrogen-bonded rings. | ethz.chnih.gov |

| β-Sheet | An extended, pleated sheet-like arrangement. | Polar layers with parallel alignment of C=O and N-H bonds. | ethz.chethz.ch |

Influence on Molecular Self-Assembly Processes

The incorporation of β-amino acids like this compound into peptide sequences has a profound influence on their conformational preferences and subsequent self-assembly into higher-order structures. researchgate.net Unlike α-peptides, oligomers containing β-amino acids, known as β-peptides, can adopt unique and highly stable secondary structures such as helices (e.g., 14-helix), sheets, and turns. frontiersin.orgnih.gov The additional carbon atom in the backbone of β-amino acids provides increased conformational stability. researchgate.net This stability allows even short β-peptides to form well-defined and predictable structures, a process that often requires longer sequences in α-peptides. researchgate.net

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. uu.nl The specific side chain of the β-amino acid plays a critical role in directing this assembly. In the case of this compound, the glutamine side chain can participate in hydrogen bonding, further stabilizing the resulting supramolecular structures. By strategically placing such residues within a sequence, chemists can engineer the formation of specific nanostructures like nanofibers, nanotubes, nanoribbons, and hydrogels. researchgate.netnih.gov These self-assembled materials are of significant interest for applications in tissue engineering, drug delivery, and materials science. researchgate.netnih.gov The predictable folding behavior of β-peptides makes them excellent candidates for creating functional biomaterials and foldamers—synthetic oligomers that mimic the structure of natural biopolymers. rsc.orgresearchgate.net

Utilization in Other Chiral Molecular Scaffolds

The utility of this compound is not limited to peptide chemistry. As a chiral synthon, it is instrumental in the construction of a variety of other molecular frameworks, ranging from complex small molecules to functional polymeric materials.

This compound is a valuable component in the synthesis of non-peptidic chiral small molecules, particularly through multicomponent reactions. One of the most powerful of these methods is the Ugi four-component reaction (Ugi-4CR), which allows for the rapid generation of diverse molecular libraries from a few starting materials. atomicsdata.comresearchgate.net The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a single, complex α-acylamino carboxamide product.

In a notable study, the L-enantiomer of the compound, Boc-L-beta-homoglutamine, was successfully employed as the carboxylic acid component in an automated, high-throughput synthesis to create a library of 1,500 distinct Ugi products. atomicsdata.com This demonstrates the compound's compatibility with and utility in complex, one-pot transformations for generating molecular diversity. atomicsdata.comresearchgate.net The use of the D-enantiomer, this compound, in the same reaction scheme would predictably yield the corresponding enantiomeric library of products, a crucial capability in medicinal chemistry and chiral catalysis where stereochemistry dictates function. This approach provides an efficient pathway to novel, peptide-like, but non-peptidic, chiral scaffolds. nih.gov

Table 1: Representative Reactants for Ugi Four-Component Synthesis Involving Boc-beta-homoglutamine This table is based on a study that utilized the L-enantiomer to generate a large chemical library. The principle applies equally to the D-enantiomer.

| Reactant Type | Examples Used in Synthesis atomicsdata.com |

|---|---|

| Carboxylic Acid | Boc-L-beta-homoglutamine, Boc-glycine, Boc-proline |

| Amine | Benzylamine, 4-methylbenzylamine, p-methoxybenzylamine |

| Aldehyde | Cyclohexanecarboxaldehyde, Valeraldehyde |

| Isocyanide | Cyclohexyl isocyanide, Benzyl (B1604629) isocyanide, Ethyl isocyanoacetate |

The unique structural features of this compound make it a suitable monomer for the synthesis of functionalized polymers. The Boc protecting group allows for controlled polymerization, preventing the amine from engaging in unwanted side reactions, while the carboxylic acid or other functionalities can be used to initiate or propagate polymerization. beilstein-journals.org

One established strategy involves using N-Boc protected amino acids as initiators for the enzymatic ring-opening polymerization (eROP) of lactones, such as ε-caprolactone (CL). mdpi.com In this approach, the amino acid's carboxyl group initiates the polymerization, leading to the formation of biodegradable polyesters, like polycaprolactone (B3415563) (PCL), with the amino acid unit attached at one end of the polymer chain. mdpi.com After polymerization, the Boc group can be removed under mild acidic conditions, exposing a primary amine. This terminal amine group provides a reactive handle for further functionalization, allowing for the attachment of drugs, targeting ligands, or other bioactive molecules. mdpi.com This method enables the creation of well-defined, functional biomaterials where the chiral amino acid imparts specific properties to the final polymer. mdpi.comresearchgate.net

Table 2: Research Findings on N-Boc Amino Acid Initiated Polymerization This table summarizes findings from a study using a protected cysteine derivative, illustrating the general strategy applicable to other Boc-amino acids.

| Parameter | Finding | Reference |

|---|---|---|

| Polymerization Method | Enzymatic ring-opening polymerization (eROP) of ε-caprolactone | mdpi.com |

| Initiator | N-Boc cysteine hexyl ester | mdpi.com |

| Catalyst | Immobilized lipase (B570770) B from Candida antarctica (CALB) | mdpi.com |

| Role of Amino Acid | Acted as a co-initiator, leading to chain end-capping | mdpi.com |

| Outcome | Synthesis of polycaprolactone chains with terminal amino acid units | mdpi.com |

| Potential Application | Creation of functional polyesters for biomedical use after deprotection | mdpi.com |

Conformational Analysis and Structural Characterization of Boc D Beta Homoglutamine Containing Constructs

Spectroscopic and Diffraction Methods for Structural Elucidation

A variety of powerful analytical techniques are employed to unravel the complex three-dimensional structures of peptides containing Boc-D-beta-homoglutamine. These methods provide detailed insights into the conformational landscape of these modified peptides in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the solution-state structure of peptides. nih.gov By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (³J-values), and chemical shifts, researchers can deduce the proximity of different protons within the molecule and the torsion angles of the peptide backbone. nih.govuzh.ch For instance, strong sequential dαΝ-crosspeaks in a NOESY spectrum are indicative of extended conformations like β-sheets, while the presence of specific NOEs can signal the formation of helical structures. uzh.ch However, the interpretation of NMR data for flexible molecules like β-peptides can be complex, as the observed parameters represent an average over an ensemble of conformations. nih.gov In such cases, unrestrained molecular dynamics (MD) simulations can be used to generate a conformational ensemble that is largely compatible with the experimental NMR data, helping to resolve inconsistencies and provide a more detailed picture of the conformational dynamics. nih.gov

Circular Dichroism (CD) Spectroscopy is a sensitive method for probing the secondary structure of peptides in solution. ethz.chresearchgate.net Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit characteristic CD spectra. researchgate.net For example, an α-helix typically shows a negative band at 222 nm and a π-π* couplet with a negative band at 208 nm and a positive band at 192 nm. researchgate.net In contrast, β-sheets often display a different spectral signature. researchgate.net For β-peptides, the CD spectra can be more complex and sensitive to small local structural differences. ethz.ch The 14-helix, a common secondary structure in β-peptides, is characterized by a high level of structure indicated by CD spectroscopy. nih.gov Computational methods can be used to calculate theoretical CD spectra from molecular dynamics simulations, which can then be compared to experimental spectra to aid in structural interpretation. ethz.ch

X-ray Crystallography provides high-resolution, solid-state structural information, offering a definitive picture of the peptide's conformation in a crystalline form. nih.gov This technique has been instrumental in characterizing various helical structures in β-peptides, including the 12-helix, which is defined by i, i+3 C=O…H-N backbone hydrogen bonds. nih.gov By obtaining a crystal structure, researchers can precisely determine bond lengths, bond angles, and torsion angles, providing unambiguous evidence for specific secondary structures. This information is invaluable for understanding the packing of these molecules in the solid state and for validating computational models.

| Method | Information Provided | State | Key Findings for β-Peptides |

| NMR Spectroscopy | Solution-state conformation, inter-proton distances, torsion angles. nih.govuzh.ch | Solution | Can identify helical and extended structures; data represents a conformational average. nih.govuzh.ch |

| Circular Dichroism | Secondary structure content (helices, sheets, random coil). ethz.chresearchgate.net | Solution | Sensitive to small structural changes; characteristic spectra for different helical types. ethz.chnih.gov |

| X-ray Crystallography | High-resolution 3D structure, precise atomic coordinates. nih.gov | Solid | Definitive evidence for specific helical structures like the 12-helix. nih.gov |

Impact of β-Homoamino Acid Incorporation on Secondary Structure Formation

The introduction of β-homoamino acids like this compound into a peptide backbone has a profound influence on its folding preferences, often leading to the formation of unique and stable secondary structures.

β-Peptides are well-known for their ability to form a variety of stable helical structures, including the 10-helix, 12-helix, 14-helix, and mixed helices like the 10/12-helix. nih.govresearchgate.net The 12-helix is characterized by hydrogen bonds between the carbonyl group of residue i and the amide proton of residue i+3. nih.gov While initially thought to be less favorable for acyclic β-residues, studies have shown that specific side-chain interactions and residue patterns can promote 12-helical folding. nih.gov The 14-helix, another common motif, is stabilized by hydrogen bonds between the carbonyl of residue i and the amide of residue i+2. nih.gov The incorporation of β-homoamino acids can also lead to the formation of mixed 10/12-helices. ethz.ch The stability of these helices can be influenced by the solvent environment and the specific sequence of β-amino acids. nih.gov

The incorporation of β-homoamino acids can also influence the formation of β-turns and β-sheets. A β-turn is a region of the polypeptide where a change in the chain direction occurs, typically involving four amino acid residues. nih.govwikipedia.org These turns are crucial for the formation of compact, globular protein structures. nih.gov The inclusion of a β-amino acid can either promote the formation of a specific type of β-turn or restrict the conformational space, thereby disfavoring certain turn types. This ability to modulate turn propensity is a valuable tool in the design of peptidomimetics that target protein-protein interactions. nih.gov

Similarly, β-sheets, which are formed by the lateral association of β-strands, can be influenced by the presence of β-homoamino acids. wikipedia.org The extended conformation of the β-amino acid backbone can be compatible with the extended structure of a β-strand, potentially promoting the formation of stable β-sheet structures. uvm.edu In some cases, the incorporation of β-amino acids can lead to the self-assembly of peptides into antiparallel β-sheet structures stabilized by intermolecular hydrogen bonds.

| Secondary Structure | Description | Impact of β-Homoamino Acid |

| Helical Geometries | Includes 10-helix, 12-helix, 14-helix, and mixed helices. nih.govnih.govresearchgate.net | Promotes the formation of stable, novel helical folds not seen in α-peptides. nih.govnih.gov |

| β-Turns | Regions of chain reversal, crucial for globular protein structure. nih.govwikipedia.org | Can either promote or restrict specific turn conformations, influencing overall shape. nih.gov |

| β-Sheets | Formed from laterally connected β-strands. wikipedia.org | The extended backbone can be compatible with and promote β-sheet formation. uvm.edu |

| Conformational Rigidity | The degree of structural flexibility in a molecule. | Increases local backbone flexibility but can lead to overall rigidity through stable secondary structure formation. researchgate.netnih.gov |

Promotion and Restriction of β-Turn and β-Sheet Conformations

Theoretical and Computational Approaches to Structure and Dynamics

Computational methods play a vital and complementary role to experimental techniques in the study of this compound containing constructs. These approaches provide a powerful means to predict and analyze the structure, dynamics, and conformational preferences of these complex molecules.

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for predicting the three-dimensional structures and exploring the conformational landscapes of β-peptides. nih.govmdpi.com MD simulations, in particular, allow researchers to observe the dynamic behavior of a peptide over time, providing insights into its flexibility, folding pathways, and the stability of different conformations. nih.gov These simulations can be used to generate ensembles of structures that can be compared with experimental data from NMR or CD spectroscopy to refine structural models. nih.govethz.ch For example, MD simulations can help to explain the origins of specific NOEs observed in NMR experiments that are inconsistent with a single static structure, by revealing the presence of minor but significant alternative conformations. nih.gov Furthermore, computational modeling can be used to predict the impact of incorporating β-homoamino acids into a peptide sequence on its secondary structure propensity, guiding the design of new peptidomimetics with desired conformational properties.

Quantum Chemical Calculations of Preferred Conformations

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to predict and analyze the preferred conformations of peptides containing this compound. mdpi.com These computational methods provide insights into the intrinsic conformational preferences of the molecule, governed by intramolecular hydrogen bonding and steric effects, which are crucial for understanding its behavior in different environments. nih.gov

The conformational landscape of peptides is also shaped by the chirality and bulkiness of the amino acid side chains, which dictate the hydrogen-bonding patterns. nih.gov In the case of this compound, the D-configuration and the glutamine side chain will impose specific steric constraints and potential hydrogen bonding interactions that define the accessible conformational space. For instance, in ferrocene-peptide conjugates, the bulkiness of amino acid side chains was found to influence the strength of hydrogen bonds, with bulkier groups potentially interfering with optimal hydrogen bonding. nih.gov

Table 1: Key Factors Influencing Preferred Conformations from Quantum Chemical Calculations

| Factor | Description | Potential Impact on this compound Constructs |

| Intramolecular Hydrogen Bonding | Formation of hydrogen bonds between atoms within the same molecule, such as between the Boc-group carbonyl and a peptide bond NH. mdpi.com | Stabilizes specific turn or folded structures, restricting conformational flexibility. |

| Steric Hindrance | Repulsive interactions between non-bonded atoms due to their size. The bulky Boc group and the D-amino acid configuration are significant sources. nih.gov | Limits the range of accessible dihedral angles (phi, psi) along the peptide backbone, favoring more extended or specific folded conformations. |

| Side Chain Interactions | The glutamine side chain can participate in hydrogen bonding, either intramolecularly or with solvent molecules. | Influences the overall fold and can be critical for interactions with biological targets. |

| Chirality | The D-configuration of the beta-homoglutamine residue. nih.gov | Induces specific turn structures and overall helical handedness in oligomers, differing from L-amino acid containing peptides. |

Structure-Property Relationship Studies in Designed Systems

The incorporation of this compound into peptide sequences is a deliberate design choice aimed at modulating the structural and, consequently, the functional properties of the resulting constructs. researchgate.netresearchgate.net Structure-property relationship studies investigate how the specific conformational features imparted by this non-canonical amino acid influence biological activity, stability, and recognition by other molecules. nih.govnih.gov

A primary focus of these studies is the ability of beta-amino acids to induce stable secondary structures, such as helices and turns, which are often more resistant to proteolytic degradation than peptides composed solely of alpha-amino acids. researchgate.net The D-configuration of the homoglutamine residue can be strategically employed to design cyclic peptides with well-defined backbone conformations. nih.gov The conformational constraints introduced by cyclization and the D-amino acid can lead to a higher affinity and selectivity for specific biological targets, such as integrins. nih.gov

NMR spectroscopy is a fundamental tool for elucidating the three-dimensional structures of these designed peptides in solution. nih.govethz.ch By analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can determine inter-proton distances and dihedral angles, which define the peptide's fold. nih.govethz.ch For example, NMR studies on cyclic RGD peptides have shown that the distance between the Arg and Asp side chains, which is controlled by the peptide's backbone conformation, is a critical determinant of binding affinity to different integrin subtypes. nih.gov While a specific distance range was optimal for one integrin, a different range was favored by others, highlighting how subtle conformational changes can fine-tune biological specificity. nih.gov

The relationship between a peptide's conformation and its biological activity is not always straightforward. In some cases, while a specific fold might be preferred, other properties like lipophilicity can be the dominant factor for a particular biological outcome. For instance, studies on ferrocene-containing peptides revealed that their antiproliferative activity was more strongly correlated with their lipophilicity (as measured by retention factors) than with their specific conformational properties determined by hydrogen bonding. nih.gov

Table 2: Research Findings on Structure-Property Relationships

| System/Construct | Key Structural Feature(s) | Observed Property/Activity | Reference |

| Cyclic RGD Peptides | Defined backbone conformation due to cyclization and D-amino acid incorporation. | Varying inhibitory activity against αIIbβ3, αVβ3, and α5β1 integrins, dependent on the Arg-Asp side chain distance. nih.gov | nih.gov |

| Ferrocene-Peptide Conjugates | Turn structures stabilized by intramolecular hydrogen bonds. | Antiproliferative activity correlated more strongly with lipophilicity than with specific hydrogen-bonding patterns. nih.gov | nih.gov |

| α/β-Peptides | Formation of stable 11/9-helical structures. | The stability of the helix can be affected by replacing cyclic β-residues with acyclic ones. researchgate.net | researchgate.net |

| β-Peptides | Tendency to form stable helices (e.g., 314-helix) and sheets. | Increased resistance to proteolysis compared to α-peptides. researchgate.net | researchgate.net |

Reactivity and Derivatization of Boc D Beta Homoglutamine

Chemical Transformations of the Glutamine Side Chain

The glutamine side chain, with its terminal amide, presents opportunities for chemical modification to generate a variety of analogs. These transformations can alter the physicochemical properties of the parent molecule, such as polarity, hydrogen bonding capability, and steric profile, which is crucial in the design of bioactive peptides and peptidomimetics. nih.gov

The side-chain amide of Boc-D-beta-homoglutamine can be a target for functionalization to create structural diversity. While direct modification of the amide can be challenging, a common strategy involves the synthesis of analogs starting from the corresponding carboxylic acid, Boc-D-beta-homoglutamic acid. nih.gov This approach allows for the formation of a wide range of amide derivatives by coupling the side-chain carboxyl group with various amines.

Research into glutamine mimics for therapeutic applications has demonstrated the importance of the side-chain carboxamide group for biological activity. nih.gov For instance, in studies targeting the STAT3 SH2 domain, substituting the amide protons or replacing the entire carboxamide with groups like sulfonamides led to a significant reduction in binding affinity. nih.gov This underscores that while analog generation is a powerful tool for diversification, maintaining key hydrogen bonding interactions is often critical. nih.gov The synthesis of glutamine analogs often begins with protected glutamic acid derivatives, where the side-chain carboxyl group is activated and reacted with different amines to yield a library of modified side-chain amides. nih.gov

Diversification of the side chain can also be achieved through modifications of the corresponding carboxylic acid, Boc-D-beta-homoglutamic acid. This precursor can be synthesized through methods such as the Curtius rearrangement and oxidative cleavage of alkene precursors. researchgate.net Once obtained, the side-chain carboxylic acid can be converted into various esters, which not only act as protecting groups during synthesis but also serve as handles for further functionalization. chemimpex.com

A common derivative is the benzyl (B1604629) ester, Boc-D-β-HomoGlu(OBzl)-OH, which is widely used in peptide synthesis. chemimpex.comchemimpex.compeptide.com The benzyl group is stable under many reaction conditions but can be selectively removed via catalytic hydrogenation. nih.gov This orthogonality is crucial for complex synthetic strategies. Other esters, such as tert-butyl esters, can also be employed, offering different deprotection conditions (typically strong acid). acs.org

Furthermore, advanced synthetic routes can generate significant diversity. For example, a Horner-Wadsworth-Emmons (HWE) reaction on a suitable precursor can yield a dehydro homoglutamic acid derivative, which can then be subjected to further modifications to create novel N-alkyl amino acids. acs.org Such strategies expand the chemical space accessible from the basic homoglutamine scaffold.

Amide Functionalization and Analog Generation

Amino and Carboxyl Termini Functionalization

The functionalization of the N- and C-termini of this compound is fundamental to its primary application as a building block in solid-phase peptide synthesis (SPPS). chemimpex.comiris-biotech.de This involves a carefully orchestrated sequence of deprotection and coupling reactions to assemble a peptide chain.

The core of peptide synthesis lies in the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. iris-biotech.de In the context of this compound, the Nα-Boc group is the primary protecting group for the amino terminus. The Boc group is acid-labile and is typically removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (B109758) (DCM). iris-biotech.denih.govorganic-chemistry.org This deprotection step exposes the free α-amino group, which is then available for coupling with the carboxyl group of the next amino acid in the sequence. iris-biotech.de

This process forms the basis of the Boc/Bz (butoxycarbonyl/benzyl) protection strategy in SPPS. iris-biotech.de While the Nα-Boc group is removed with TFA at each cycle, side-chain protecting groups (like the benzyl ester on a homoglutamic acid side chain) and the resin linker are designed to be stable to TFA but are cleaved in the final step with a much stronger, hazardous acid like hydrogen fluoride (B91410) (HF). iris-biotech.denih.gov

Alternatively, for more complex structures such as cyclic or branched peptides, a combination of protecting groups like Boc and Fmoc (9-fluorenylmethyloxycarbonyl) can be used. sigmaaldrich.com For example, the N-terminus of a peptide chain can be protected with a Boc group, while a side chain (e.g., of a lysine (B10760008) residue) is protected with an Fmoc group. The Fmoc group is base-labile (removed with piperidine), allowing for selective deprotection and modification of the side chain while the N-terminus remains protected. sigmaaldrich.com This orthogonality is key to achieving selective recoupling and building complex peptide architectures. sigmaaldrich.com

The formation of the amide (peptide) bond between a free amine and a carboxylic acid is not spontaneous and requires the activation of the carboxyl group. uniurb.itglobalresearchonline.net This is accomplished using coupling reagents, which convert the carboxylic acid into a more reactive species, such as an active ester, that is susceptible to nucleophilic attack by the amino group. uniurb.itsigmaaldrich.com The choice of coupling reagent and reaction conditions is critical for achieving high yields and minimizing side reactions, particularly racemization. globalresearchonline.netsigmaaldrich.com

A variety of coupling reagents are available, broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. globalresearchonline.netsigmaaldrich.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective but can lead to racemization and the formation of urea (B33335) byproducts. globalresearchonline.net Their use is often accompanied by racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt). globalresearchonline.net

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate OBt active esters. sigmaaldrich.com They are known for promoting clean and rapid couplings. sigmaaldrich.com

Aminium/Uronium Salts: This is the most widely used class of reagents in modern SPPS. sigmaaldrich.com Examples include HBTU, HCTU, and HATU. They react with the carboxylic acid in the presence of a base to form active esters. sigmaaldrich.com HATU, which forms a highly reactive OAt ester, is considered one of the most efficient reagents, particularly for sterically hindered couplings, due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its leaving group (HOAt). sigmaaldrich.com More recent reagents like COMU, based on the OxymaPure leaving group, also show high reactivity. sigmaaldrich.com

The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM). A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the protonated incoming amine and to facilitate the activation step. highfine.com

Table 1: Common Coupling Reagents in Peptide Synthesis

| Reagent | Class | Active Ester Formed | Remarks |

|---|---|---|---|

| HBTU | Aminium Salt | OBt Ester | Excellent reagent for routine synthesis; can cause guanidinylation of the free N-terminal amine as a side reaction. sigmaaldrich.com |

| HATU | Aminium Salt | OAt Ester | Highly efficient for hindered couplings and fragment condensation; lower tendency for racemization. sigmaaldrich.com |

| PyBOP | Phosphonium Salt | OBt Ester | Clean and efficient reagent that does not cause guanidinylation; suitable for solution and solid-phase synthesis. sigmaaldrich.com |

| COMU | Aminium Salt | Oxyma Ester | A modern, highly reactive reagent reported to be more efficient than HATU in some cases. sigmaaldrich.com |

| EDC/HOBt | Carbodiimide | OBt Ester | A classic, cost-effective combination; the water-soluble urea byproduct is easily removed by washing. globalresearchonline.net |

Selective Deprotection and Recoupling Strategies

Preservation of Stereochemical Integrity During Chemical Transformations

A major challenge in peptide synthesis is preventing the loss of stereochemical integrity at the chiral α-carbon (or in this case, the β-carbon) of the activated amino acid. researchgate.netmdpi.com This loss of chirality, known as racemization or epimerization, can lead to the formation of diastereomeric peptides that are difficult to separate and may have drastically different biological activities. mdpi.comresearchgate.net

The predominant mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.com This occurs when the activated carboxyl group is attacked intramolecularly by the backbone carbonyl oxygen of the N-protecting group. The α-proton of the resulting oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. mdpi.com

While β-amino acids are generally considered more resistant to racemization than α-amino acids due to the increased distance of the chiral center from the activated carboxyl group, maintaining stereochemical purity is still a critical consideration. Several factors influence the rate of racemization and can be controlled to preserve stereochemical integrity. highfine.commdpi.com

Coupling Reagents and Additives: The nature of the activated species is paramount. Reagents that form highly reactive intermediates like acid chlorides or symmetrical anhydrides without additives are more prone to racemization. uniurb.it The addition of auxiliaries like HOBt, HOAt, or OxymaPure is a standard strategy to suppress racemization. highfine.com These additives react with the initially formed activated species to generate active esters (OBt, OAt, etc.) which are more stable towards oxazolone formation but still sufficiently reactive for aminolysis. sigmaaldrich.comhighfine.com HOAt and its derivatives are particularly effective at suppressing racemization. highfine.compeptide.com

Base: The choice and amount of base can have a significant impact. Stronger bases can accelerate racemization by promoting the abstraction of the α-proton from the oxazolone intermediate. highfine.commdpi.com Sterically hindered bases like DIPEA or weaker bases like N-methylmorpholine (NMM) are generally preferred over stronger, less hindered bases like triethylamine (B128534) (TEA). highfine.com

Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of racemization. mdpi.com Therefore, couplings are often performed at room temperature or below, and reaction times are minimized by using efficient coupling reagents.

Protecting Groups: The Nα-protecting group also plays a role. Urethane-based protecting groups like Boc and Fmoc are known to be superior to many other types in suppressing racemization. acs.org

By carefully selecting coupling reagents, additives, bases, and reaction conditions, the stereochemical integrity of this compound can be effectively preserved during its incorporation into peptide chains.

Table 2: Factors Influencing Racemization and Minimization Strategies

| Factor | Impact on Stereochemical Integrity | Minimization Strategy |

|---|---|---|

| Coupling Reagent | Highly activating reagents can increase the rate of oxazolone formation and racemization. mdpi.com | Use aminium or phosphonium salt reagents (e.g., HATU, PyBOP) in combination with racemization-suppressing additives (e.g., HOAt, HOBt). sigmaaldrich.comhighfine.com |

| Base | Strong, unhindered bases can increase the rate of proton abstraction from the oxazolone intermediate. highfine.com | Use weaker or sterically hindered bases like N-methylmorpholine (NMM) or DIPEA instead of triethylamine (TEA). highfine.com |

| Temperature | Higher temperatures generally increase the rate of racemization. mdpi.com | Conduct coupling reactions at or below room temperature. |

| Solvent | The polarity of the solvent can influence reaction rates and the stability of intermediates. | Polar aprotic solvents like DMF are standard and generally provide a good balance of solubility and reactivity. |

Emerging Research Directions and Future Perspectives in β Homoamino Acid Research

Development of Novel and Efficient Synthetic Methodologies for β-Homoamino Acids

The synthesis of β-homoamino acids, including Boc-D-beta-homoglutamine, has been a key area of research, with a continuous drive towards more efficient and stereoselective methods. peptide.comresearchgate.net A common and well-established method for the homologation of α-amino acids to their β-counterparts is the Arndt-Eistert reaction. researchgate.net This involves the conversion of an N-protected α-amino acid to a diazoketone, followed by a Wolff rearrangement in the presence of a nucleophile. core.ac.ukresearchgate.net Researchers have successfully employed this strategy for the synthesis of various Fmoc-, Boc-, and Z-protected β-homoamino acids, including the generation of different ester derivatives in a single step. researchgate.net

More recent methodologies focus on asymmetric synthesis to control the stereochemistry of the newly formed chiral center. These approaches include the use of chiral auxiliaries, enantioselective catalysis, and enzymatic resolutions. For instance, the Wolff rearrangement has been promoted using ultrasound, offering a potentially greener and more efficient synthetic route. mdpi.com Other innovative strategies involve the use of multicomponent reactions, such as the Ugi reaction, to construct complex β-homoamino acid derivatives. atomicsdata.com The development of solid-phase synthesis techniques has also been crucial for the efficient production of peptides containing β-homoamino acids. ethz.choup.com

A key challenge remains the development of scalable and cost-effective syntheses for a wide diversity of β-homoamino acids with various side-chain functionalities. Future efforts will likely focus on the discovery of novel catalytic systems that can achieve high enantioselectivity and yield under mild conditions, as well as the expansion of automated solid-phase synthesis protocols for the routine incorporation of these valuable building blocks.

Advanced Applications in Bioorganic and Materials Chemistry

The unique properties of β-homoamino acids have led to their increasing application in both bioorganic and materials chemistry. peptide.commdpi.com In bioorganic chemistry, the incorporation of β-homoamino acids into peptides, creating peptidomimetics, is a major focus. acs.org This modification can significantly enhance the therapeutic potential of peptides by increasing their resistance to enzymatic degradation by peptidases, thereby prolonging their biological half-life. peptide.compeptide.com

The introduction of β-homoamino acids can also induce specific secondary structures, such as helices and turns, in peptides. acs.org This conformational control is critical for designing ligands with high affinity and selectivity for biological targets like G-protein-coupled receptors (GPCRs) and integrins. acs.orgmdpi.com For example, the substitution of α-amino acids with their β-homologs in opioid peptides has been shown to influence receptor binding and biological activity. mdpi.comnih.gov

In the realm of materials chemistry, β-amino acid-containing peptides are being explored for the creation of novel biomaterials. mdpi.com Their ability to form stable, well-defined secondary structures makes them excellent candidates for the self-assembly of nanomaterials, such as hydrogels and nanotubes. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for biocatalysis. The predictable folding patterns of β-peptides allow for the rational design of materials with specific physical and chemical properties.

Rational Design of Next-Generation Molecular Scaffolds and Chemical Probes

The rational design of molecular scaffolds and chemical probes is a rapidly advancing area where β-homoamino acids, including this compound, are proving to be invaluable building blocks. mdpi.comacs.orgmdpi.comacs.orgmdpi.com The defined conformational preferences of β-amino acid-containing peptides allow for the construction of rigid and predictable three-dimensional structures. acs.orgrsc.org These scaffolds can then be functionalized with various chemical groups to create molecules that can interact with specific biological targets.

The use of β-homoamino acids allows for the creation of peptidomimetics that can mimic the structure of natural peptide ligands, such as the β-turns found in many biologically active peptides. americanpharmaceuticalreview.com This approach has been successfully applied to the design of somatostatin (B550006) receptor ligands. americanpharmaceuticalreview.com By replacing α-amino acids with their β-analogs, researchers can fine-tune the conformation and stability of the resulting peptide, leading to improved binding affinity and selectivity. mdpi.com

Furthermore, β-homoamino acids are being incorporated into chemical probes to study biological processes. These probes can be designed to be resistant to enzymatic degradation, allowing for longer-term studies in biological systems. The unique structural features of β-amino acids can also be exploited to create probes with novel binding properties. For example, cyclic peptides containing β-homoamino acids have been developed as scaffolds for presenting functional groups in a defined spatial arrangement, which is crucial for probing protein-protein interactions. mdpi.comacs.org

Integration with High-Throughput Synthesis and Screening Platforms for Chemical Biology Applications

The integration of β-homoamino acid chemistry with high-throughput synthesis and screening platforms is poised to accelerate the discovery of new bioactive molecules for chemical biology applications. Combinatorial chemistry techniques, including parallel synthesis, are being employed to generate large libraries of compounds containing β-amino acids. mdpi.com These libraries can then be screened for a wide range of biological activities, from antimicrobial to anticancer effects. mdpi.com

Recent advancements in ribosomal synthesis are enabling the incorporation of non-canonical amino acids, including β-homoamino acids, into peptide libraries. acs.org This technology, often coupled with display techniques like mRNA display, allows for the rapid selection of high-affinity ligands from vast combinatorial libraries. acs.orgresearchgate.net The ability to incorporate β-amino acids into ribosomally synthesized peptides significantly expands the chemical space that can be explored for drug discovery. acs.org

High-throughput screening methods are essential for evaluating the large number of compounds generated through these synthetic efforts. The development of automated and miniaturized assays allows for the rapid assessment of biological activity, helping to identify promising lead compounds. The combination of efficient synthesis of β-homoamino acid-containing libraries and high-throughput screening is a powerful approach for discovering novel chemical probes and drug candidates. atomicsdata.comnih.gov

Q & A

Q. How can computational modeling predict the reactivity of this compound in novel enzymatic systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate activation energies for Boc deprotection or peptide bond formation.

- Docking Simulations : Predict binding affinities with proteases or transpeptidases using AutoDock Vina.

- QM/MM Hybrid Models : Study enzyme-substrate interactions at atomic resolution .

Guidelines for Rigorous Research Design

- Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to define study scope (e.g., comparing beta-homo vs. canonical residues in peptide stability) .

- Data Integrity : Adhere to Beilstein Journal guidelines for experimental reproducibility, including detailed supplementary materials for synthesis protocols .

- Ethical Reporting : Disclose all conflicting spectral data and justify analytical choices in peer-reviewed manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.